

An In-depth Technical Guide to 2-Hydroxymethyl Olanzapine-d3

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Compound of Interest

Compound Name: 2-Hydroxymethyl Olanzapine-d3

Cat. No.: B12390433

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This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of **2-Hydroxymethyl Olanzapine-d3**. The information is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, drug metabolism studies, and pharmacokinetic research involving Olanzapine.

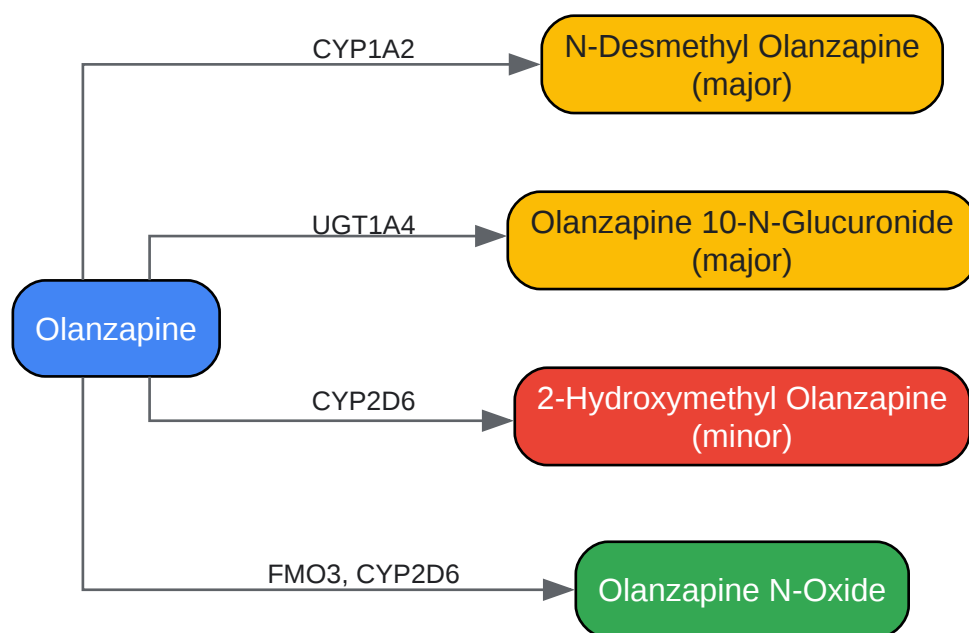
Core Chemical Properties

2-Hydroxymethyl Olanzapine-d3 is a deuterated isotopologue of 2-Hydroxymethyl Olanzapine, a minor metabolite of the atypical antipsychotic drug, Olanzapine. The incorporation of three deuterium atoms on the N-methyl group of the piperazine ring provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays.

Property	Value	Source
Chemical Name	(4-(4-(Methyl-d3)piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1][2]diazepin-2-yl)methanol	[3][4]
Synonyms	2-Hydroxymethyl Olanzapine-d3 (Major), LY-290411-d3	[3][4][5]
CAS Number	1190006-36-0	[3][6]
Molecular Formula	C ₁₇ H ₁₇ D ₃ N ₄ OS	[3][6]
Molecular Weight	331.45 g/mol	[3][6]
Appearance	Not explicitly stated, likely a solid	
Solubility	Not explicitly stated, parent compound Olanzapine is practically insoluble in water	[7]

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGT). 2-Hydroxymethyl Olanzapine is a phase I metabolite formed through the oxidation of the methyl group on the thieno[2,3-b][1][8]benzodiazepine ring system. This reaction is catalyzed to a lesser extent by the enzyme CYP2D6.[2][8][9][10] The major metabolic pathways for Olanzapine include N-demethylation (via CYP1A2) to N-desmethyl olanzapine and direct glucuronidation (via UGT1A4) to olanzapine 10-N-glucuronide.[8][9][10]



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Figure 1: Simplified metabolic pathway of Olanzapine.

Synthesis and Degradation

While a specific, detailed synthesis protocol for **2-Hydroxymethyl Olanzapine-d3** is not readily available in the public domain, its synthesis would logically follow the established synthetic routes for Olanzapine, with a final step involving the introduction of the deuterated methyl group. The non-deuterated form, 2-Hydroxymethyl Olanzapine, has also been identified as a degradation product of Olanzapine in aqueous solutions, a process that appears to be influenced by the presence of oxygen.^[11]

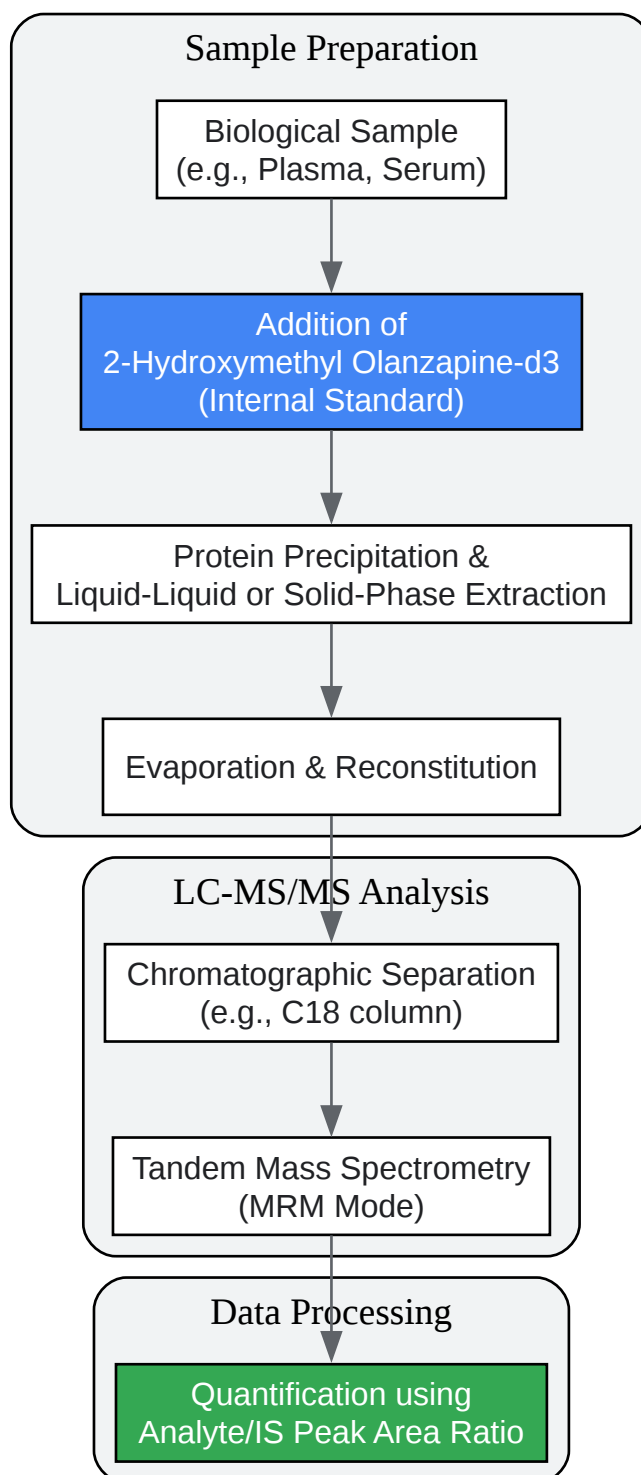
Analytical Applications and Experimental Protocols

2-Hydroxymethyl Olanzapine-d3 is primarily utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Olanzapine and its metabolites in various biological matrices such as plasma, serum, and whole blood.^{[5][12]}

General Experimental Workflow for Quantification

The use of a stable isotope-labeled internal standard like **2-Hydroxymethyl Olanzapine-d3** is crucial for correcting for variations in sample preparation and instrument response, thereby

ensuring the accuracy and precision of the analytical results.



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Figure 2: General workflow for bioanalytical quantification.

Example Experimental Protocol: LC-MS/MS Quantification

The following is a representative, generalized protocol based on published methods for the analysis of Olanzapine and its metabolites.^[12] Specific parameters should be optimized and validated for the particular instrumentation and application.

1. Sample Preparation:

- To 100 µL of plasma or serum, add a known concentration of **2-Hydroxymethyl Olanzapine-d3** solution as the internal standard.
- Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant can be directly injected or subjected to further purification by liquid-liquid extraction or solid-phase extraction (SPE).
- Evaporate the final extract to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

Parameter	Example Value
LC Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MS Detection	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor-to-product ion transitions for Olanzapine, its metabolites, and 2-Hydroxymethyl Olanzapine-d3 need to be determined and optimized. For Olanzapine, a common transition is m/z 313.1 > 256.1. [12]

3. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Quantify the analyte concentration in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

2-Hydroxymethyl Olanzapine-d3 is an essential tool for the accurate and reliable quantification of Olanzapine and its metabolites in biological samples. Its use as an internal standard in LC-MS/MS assays is a well-established practice in therapeutic drug monitoring, pharmacokinetic studies, and other areas of pharmaceutical research. This guide provides a

foundational understanding of its chemical properties, metabolic relevance, and analytical applications to support further scientific investigation.

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